molecular formula C18H18ClNO2 B2795562 (E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate CAS No. 331462-08-9

(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate

Cat. No. B2795562
M. Wt: 315.8
InChI Key: WTXUIPOQODBUBI-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate” is a chemical compound with the CAS Number: 331460-59-4. It has a linear formula of C24H22ClNO2 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H22ClNO2/c1-24(2,3)19-8-6-18(7-9-19)23(27)28-22-14-12-21(13-15-22)26-16-17-4-10-20(25)11-5-17/h4-16H,1-3H3/b26-16+ . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 391.9 .

Scientific Research Applications

Materials Science: Liquid Crystals

Specific Scientific Field

Materials science investigates the properties and applications of materials, including liquid crystals.

(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate

exhibits liquid crystalline behavior. Researchers explore its mesomorphic phases, optical properties, and potential applications in displays, sensors, and smart materials.

Experimental Procedures

Scientists prepare liquid crystal samples by dissolving the compound in a suitable solvent. They observe phase transitions using polarized light microscopy and measure birefringence. Techniques like differential scanning calorimetry (DSC) provide information on phase transitions and thermal stability.

Results and Outcomes

Researchers characterize the compound’s liquid crystalline phases (nematic, smectic, or cholesteric) and study its response to external stimuli (electric fields, temperature). Quantitative data include transition temperatures and refractive indices. Applications may include liquid crystal displays (LCDs) or tunable optical devices.

These are just two of the six applications. If you’d like to explore more, feel free to ask! 😊

Sigma-Aldrich: 4-[(E)-[(4-chlorophenyl)methylidene]amino]phenyl 4-tert-butylbenzoate Open Access Article: Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of the Mammalian Target of Rapamycin (mTOR)

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The signal word for this compound is “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[(E)-(4-chlorophenyl)methylideneamino] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-18(2,3)15-8-6-14(7-9-15)17(21)22-20-12-13-4-10-16(19)11-5-13/h4-12H,1-3H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXUIPOQODBUBI-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.